2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine
CAS No.:
VCID: VC13768705
Molecular Formula: C15H14F3N
Molecular Weight: 265.27 g/mol
* For research use only. Not for human or veterinary use.
![2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine -](/images/structure/VC13768705.png)
Description |
The compound 2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine is a complex organic molecule that belongs to the class of biphenyl derivatives. It features a trifluoromethyl group attached to one of the phenyl rings, which significantly influences its chemical and physical properties. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its characteristics based on similar compounds and general principles of organic chemistry. Synthesis MethodsThe synthesis of 2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine likely involves several steps, starting from the preparation of the biphenyl core. A common approach includes:
Potential ApplicationsCompounds with biphenyl structures are often explored for their biological activity, including potential applications in pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group can enhance lipophilicity and stability, which may be beneficial in drug design. Research Findings and DataWhile specific research findings on 2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine are not available, studies on similar compounds suggest that they can exhibit interesting pharmacological properties. For instance, trifluoromethyl-substituted biphenyls have been investigated for their potential as inhibitors or modulators in various biological pathways. |
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Product Name | 2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine |
Molecular Formula | C15H14F3N |
Molecular Weight | 265.27 g/mol |
IUPAC Name | 2-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanamine |
Standard InChI | InChI=1S/C15H14F3N/c16-15(17,18)14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-19/h1-8H,9-10,19H2 |
Standard InChIKey | KUBBRALEUHKREX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCN)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1CCN)C2=CC=C(C=C2)C(F)(F)F |
PubChem Compound | 110282174 |
Last Modified | Jan 05 2024 |
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